Tricin

Descripción general

Descripción

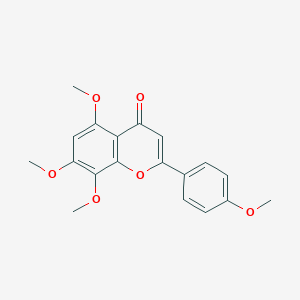

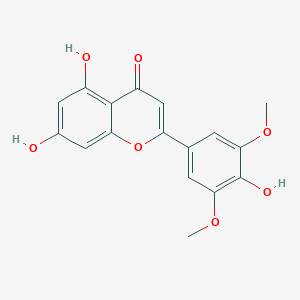

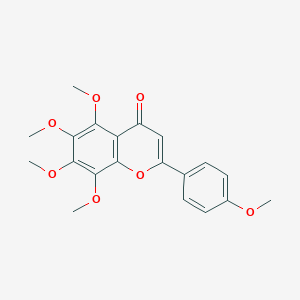

Tricin is a chemical compound that is an O-methylated flavone, a type of flavonoid . It can be found in rice bran and sugarcane . Tricin is a specialized metabolite that not only confers stress tolerance and involves in defense responses in plants but also represents a promising nutraceutical .

Synthesis Analysis

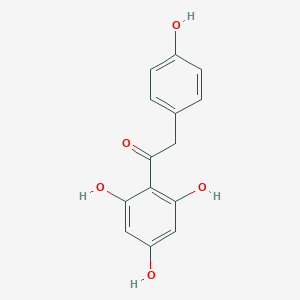

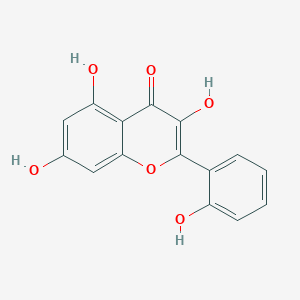

The biosynthesis of tricin involves the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase adds methoxy groups to tricetin to form tricin .

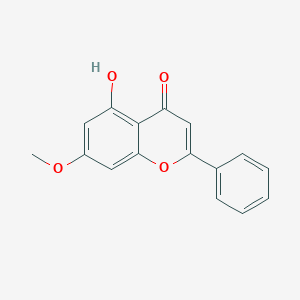

Molecular Structure Analysis

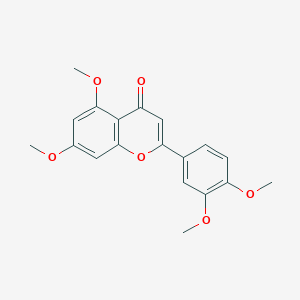

Tricin is structurally featured by a basic diphenylpropane (C6–C3–C6) backbone, which is usually made up of two benzene rings (A-ring and B-ring) and a middle pyrone ring (C-ring) .

Chemical Reactions Analysis

Tricin may function as a nucleation site for lignification and is advocated as a novel target for lignin engineering to reduce lignin content and improve biomass digestibility in grasses . Thioacidolysis is an analytical method that can be adapted to analyze both lignin monomeric composition and tricin content in the lignin polymer .

Physical And Chemical Properties Analysis

Tricin has a molecular weight of 330.29 g/mol . It is a white crystalline powder that is moderately soluble in water .

Aplicaciones Científicas De Investigación

Tricin is a specialized metabolite which not only confers stress tolerance and involves in defense responses in plants but also represents a promising nutraceutical . Here are a couple of applications of Tricin:

-

Scientific Field: Plant Science

- Application : Tricin is a lignin monomer in grasses and several other angiosperm species, representing one of the “non-monolignol” lignin monomers identified in nature . The unique biological functions of tricin especially as a lignin monomer have driven the identification and characterization of tricin biosynthetic enzymes in the past decade .

- Methods : Tricin is biosynthesized as a constituent of plant secondary metabolites through a combination of phenylpropanoid and polyketide pathways .

- Results : The current understanding of tricin biosynthetic pathway in grasses and tricin-accumulating dicots has been summarized . The characterized and potential enzymes involved in tricin biosynthesis are highlighted along with discussion on the debatable and uncharacterized steps .

-

Scientific Field: Medicinal Chemistry

- Application : Tricin, a flavone isolated from rice bran, has been shown to be chemopreventive in a colorectal cancer (CRC) mouse model .

- Methods : BALB/c mice injected with mouse Colon26-Luc cells into the rectum wall were treated with tricin (37.5 mg/kg) daily for 18 days . Orthotopic colon tumor growth and metastasis to lungs were assessed by in vivo bioluminescence imaging .

- Results : Tricin treatment suppressed tumor growth and lung metastasis as well as altered the populations of myeloid-derived suppressor cells and regulatory T cells in spleens . The tumor microenvironment modulatory and anti-metastatic effects of tricin in colon cancer mouse model were shown for the first time, suggesting the potential development of tricin-containing food supplements for CRC patients .

-

Scientific Field: Nutraceuticals

- Application : Tricin is considered a potential multifunctional nutraceutical due to its common occurrence in cereal grain plants and the wide spectrum of its health-promoting effects .

- Methods : A metabolic engineering strategy is proposed to produce tricin in sufficient amounts for further experimentation, and increase its accumulation in wheat grain endosperm as a nutraceutical .

- Results : The potential role of tricin as a chemopreventive and anticancer agent has been examined .

-

Scientific Field: Biotechnology

- Application : Tricin biosynthesis is being manipulated for the generation of functional food as well as modifications of lignin for improving biorefinery applications .

- Methods : Bioengineering techniques are used to manipulate tricin biosynthesis .

- Results : Current developments of bioengineering on manipulating tricin biosynthesis have been summarized .

-

Scientific Field: Medicine

- Application : Tricin has potential applications in the aspect of agricultural, nutraceutical, and medicinal activities, considering its biological activities including antioxidant, antiviral, anticancer, antiaging, and hepatoprotective activities .

- Methods : Various experimental procedures are used to study the biological activities of tricin .

- Results : Tricin has shown potential in various biological activities .

-

Scientific Field: Pharmacology

- Application : Tricin is being explored as a potential drug candidate to treat male infertility .

- Methods : Molecular dynamics simulation and binding scores are used to study the potential of tricin .

- Results : Tricin was found to be a potential drug candidate to treat male infertility based on binding scores and molecular dynamics simulation .

-

Scientific Field: Agricultural Science

- Application : Tricin has potential applications in agricultural activities due to its biological activities including antioxidant, antiviral, and hepatoprotective activities .

- Methods : Various experimental procedures are used to study the biological activities of tricin .

- Results : Tricin has shown potential in various biological activities .

-

Scientific Field: Food Science

- Application : Tricin is proposed to be produced in sufficient amounts for further experimentation, and increase its accumulation in wheat grain endosperm as a nutraceutical .

- Methods : A metabolic engineering strategy is proposed to produce tricin .

- Results : Tricin is considered a potential multifunctional nutraceutical due to its common occurrence in cereal grain plants and the wide spectrum of its health-promoting effects .

-

Scientific Field: Anti-aging Research

-

Scientific Field: Environmental Science

-

Scientific Field: Phytochemistry

- Application : Tricin is a flavonoid compound widely distributed in herbaceous plants and has been extensively studied due to its biological significance in plant growth .

- Methods : Various experimental procedures are used to study the biological significance of tricin .

- Results : Tricin has shown potential in plant growth .

-

Scientific Field: Male Infertility Treatment

- Application : Tricin is being explored as a potential drug candidate to treat male infertility .

- Methods : Molecular dynamics simulation and binding scores are used to study the potential of tricin .

- Results : Tricin was found to be a potential drug candidate to treat male infertility based on binding scores and molecular dynamics simulation .

Direcciones Futuras

Current developments of bioengineering are focusing on manipulating tricin biosynthesis toward the generation of functional food as well as modifications of lignin for improving biorefinery applications . Tricin-type metabolites are widely present as soluble tricin O-glycosides and tricin-oligolignols in all grass species examined .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGUSFBJBOKSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199965 | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricin | |

CAS RN |

520-32-1 | |

| Record name | Tricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

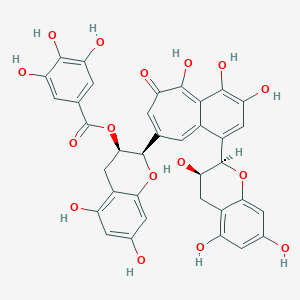

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)